molecular formula C9H13NO B13107024 (S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol

(S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol

Cat. No.: B13107024
M. Wt: 151.21 g/mol
InChI Key: PMVOVUZLKIKWDX-MRVPVSSYSA-N
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Description

(S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol is a chiral compound belonging to the class of indolizidine alkaloids. This compound features a tetrahydroindolizine ring system with a methanol group attached at the 8th position. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol typically involves the following steps:

    Formation of the Indolizidine Ring: The indolizidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the Methanol Group: The methanol group can be introduced via a reduction reaction, where a carbonyl group (e.g., an aldehyde or ketone) is reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The (S)-enantiomer can be obtained through chiral resolution techniques, such as using chiral catalysts or chiral chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired enantiomer.

Types of Reactions:

    Oxidation: The hydroxyl group in this compound can undergo oxidation to form a carbonyl group (e.g., aldehyde or ketone) using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form various derivatives, such as converting the hydroxyl group to an alkyl group using reagents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Tosyl chloride, thionyl chloride.

Major Products:

    Oxidation: Aldehydes, ketones.

    Reduction: Alkyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.

Comparison with Similar Compounds

    ®-(5,6,7,8-Tetrahydroindolizin-8-yl)methanol: The enantiomer of the (S)-compound, differing in the spatial arrangement of atoms.

    Indolizidine Alkaloids: A class of compounds with similar ring structures but different substituents.

Uniqueness:

    Chirality: The (S)-configuration imparts specific stereochemical properties that can influence the compound’s biological activity and interactions.

    Functional Group: The presence of the methanol group at the 8th position provides unique reactivity and potential for derivatization.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

[(8S)-5,6,7,8-tetrahydroindolizin-8-yl]methanol

InChI

InChI=1S/C9H13NO/c11-7-8-3-1-5-10-6-2-4-9(8)10/h2,4,6,8,11H,1,3,5,7H2/t8-/m1/s1

InChI Key

PMVOVUZLKIKWDX-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@@H](C2=CC=CN2C1)CO

Canonical SMILES

C1CC(C2=CC=CN2C1)CO

Origin of Product

United States

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